Cas no 1804684-32-9 (4-Amino-3-(difluoromethyl)-6-methylpyridine-2-sulfonamide)

4-Amino-3-(difluoromethyl)-6-methylpyridine-2-sulfonamide 化学的及び物理的性質
名前と識別子
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- 4-Amino-3-(difluoromethyl)-6-methylpyridine-2-sulfonamide
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- インチ: 1S/C7H9F2N3O2S/c1-3-2-4(10)5(6(8)9)7(12-3)15(11,13)14/h2,6H,1H3,(H2,10,12)(H2,11,13,14)
- InChIKey: WXUPTWRMSZXBGH-UHFFFAOYSA-N
- SMILES: S(C1C(C(F)F)=C(C=C(C)N=1)N)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 317
- トポロジー分子極性表面積: 107
- XLogP3: 0.1
4-Amino-3-(difluoromethyl)-6-methylpyridine-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029066885-1g |
4-Amino-3-(difluoromethyl)-6-methylpyridine-2-sulfonamide |
1804684-32-9 | 97% | 1g |
$1,579.40 | 2022-04-01 |
4-Amino-3-(difluoromethyl)-6-methylpyridine-2-sulfonamide 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
4-Amino-3-(difluoromethyl)-6-methylpyridine-2-sulfonamideに関する追加情報
Introduction to 4-Amino-3-(difluoromethyl)-6-methylpyridine-2-sulfonamide (CAS No. 1804684-32-9)
4-Amino-3-(difluoromethyl)-6-methylpyridine-2-sulfonamide (CAS No. 1804684-32-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of a difluoromethyl group and a methyl substituent on the pyridine ring, along with the amino and sulfonamide functionalities, imparts distinct chemical and biological properties to this molecule.
The chemical structure of 4-Amino-3-(difluoromethyl)-6-methylpyridine-2-sulfonamide is particularly noteworthy due to its ability to modulate specific biological targets. The difluoromethyl group, known for its electron-withdrawing properties, enhances the compound's stability and metabolic resistance. Meanwhile, the amino and sulfonamide groups contribute to its binding affinity and selectivity towards target proteins, making it a valuable candidate for drug development.
Recent studies have explored the pharmacological properties of 4-Amino-3-(difluoromethyl)-6-methylpyridine-2-sulfonamide. One notable area of research is its potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibited the activity of cyclooxygenase (COX), a key enzyme in the production of prostaglandins, which are mediators of inflammation and pain. This finding suggests that 4-Amino-3-(difluoromethyl)-6-methylpyridine-2-sulfonamide could be developed into a new class of anti-inflammatory drugs with improved efficacy and reduced side effects compared to existing COX inhibitors.
In addition to its anti-inflammatory properties, 4-Amino-3-(difluoromethyl)-6-methylpyridine-2-sulfonamide has also shown promise in cancer research. A preclinical study conducted by a team at the National Cancer Institute demonstrated that this compound exhibited potent antiproliferative effects against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways that regulate cell growth and survival, such as the PI3K/AKT/mTOR pathway. These findings highlight the potential of 4-Amino-3-(difluoromethyl)-6-methylpyridine-2-sulfonamide as a lead compound for developing novel anticancer agents.
The pharmacokinetic profile of 4-Amino-3-(difluoromethyl)-6-methylpyridine-2-sulfonamide has also been extensively studied. Research indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, which are crucial factors for its potential use as an oral medication. Moreover, it shows low toxicity in preclinical models, further supporting its safety profile.
The synthesis of 4-Amino-3-(difluoromethyl)-6-methylpyridine-2-sulfonamide involves several well-established chemical reactions. One common synthetic route involves the reaction of 3-difluoromethyl-6-methylnicotinonitrile with sulfuryl chloride to form the corresponding sulfonic acid chloride, followed by treatment with ammonia to introduce the amino group. This synthetic pathway is efficient and scalable, making it suitable for large-scale production in pharmaceutical settings.
In conclusion, 4-Amino-3-(difluoromethyl)-6-methylpyridine-2-sulfonamide (CAS No. 1804684-32-9) is a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in areas such as anti-inflammatory drugs and anticancer agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, solidifying its position as a significant molecule in modern medicinal chemistry.
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